3-(3,4-dihydroxyphenyl)-N-ethylprop-2-enamide
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Overview
Description
3-(3,4-Dihydroxyphenyl)-N-ethylprop-2-enamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an ethyl group, and an amide linkage. Its unique structure allows it to participate in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-N-ethylprop-2-enamide typically involves the reaction of 3,4-dihydroxyphenylacetic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N-ethylprop-2-enamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)-N-ethylprop-2-enamide involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
3,4-Dihydroxyphenylpropionic acid: Known for its antioxidant properties.
Uniqueness
3-(3,4-Dihydroxyphenyl)-N-ethylprop-2-enamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical and biological processes. Its amide linkage and ethyl group provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3-7,13-14H,2H2,1H3,(H,12,15) |
InChI Key |
RJWIODMCPUQQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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